molecular formula C10H18Cl2N4 B1455093 Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride CAS No. 1361116-11-1

Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride

Cat. No. B1455093
M. Wt: 265.18 g/mol
InChI Key: LIUPQXHALZAKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4. It has a molecular weight of 265.18272 . This compound is available from various suppliers for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3.ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;/h3,5,7,9,12H,4,6,8H2,1-2H3;1H . This code represents the compound’s molecular structure in the InChI (IUPAC International Chemical Identifier) format, which is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.

Scientific Research Applications

Antifungal Applications

Research into small molecules against Fusarium oxysporum highlights the antifungal potential of compounds similar to Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride. The study reviews various synthetic compounds, including pyrazine derivatives, for their antifungal properties against pathogens causing Bayoud disease in date palms. These compounds exhibit structure-activity relationships that suggest the importance of pharmacophore sites for biological activity against Fusarium oxysporum (Kaddouri et al., 2022).

Medicinal Chemistry

Pyrazole derivatives, a close relative to the compound , play a significant role in medicinal chemistry due to their broad spectrum of biological activities. A review on the synthesis of pyrazole heterocycles emphasizes their importance in generating biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties among others (Dar & Shamsuzzaman, 2015). This highlights the potential of Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride in medicinal applications.

Supramolecular Chemistry

In the realm of supramolecular chemistry, calixpyrrole derivatives, which share structural similarities with Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride, have been explored for their capability to form supramolecular capsules. These capsules demonstrate potential applications in molecular recognition and encapsulation, suggesting possible research applications for similar compounds (Ballester, 2011).

properties

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-14(2)10-7-11-6-9(13-10)8-4-3-5-12-8;;/h6-8,12H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUPQXHALZAKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 3
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Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 4
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Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 5
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride

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